molecular formula C23H31N3O4S B2499215 N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide CAS No. 953919-81-8

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2499215
CAS No.: 953919-81-8
M. Wt: 445.58
InChI Key: CVWUHXUQDWZQRD-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring, a sulfamoyl group, and an isobutyramide moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include the following steps:

    Formation of the phenylmorpholine intermediate: This step involves the reaction of phenylamine with epichlorohydrin to form 2-phenylmorpholine.

    Alkylation: The 2-phenylmorpholine is then alkylated with 3-chloropropylamine to form N-(3-(2-phenylmorpholino)propyl)amine.

    Sulfamoylation: The resulting amine is reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfamoyl group, forming N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)amine.

    Amidation: Finally, the compound undergoes amidation with isobutyryl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or industrial applications, making it a valuable compound for further research and development.

Biological Activity

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a sulfamoyl group, morpholino moiety, and isobutyramide backbone. The synthesis typically involves multiple organic reactions, including the reaction of appropriate amines and sulfamoyl chlorides under controlled conditions.

Synthetic Route:

  • Starting Materials: 2-phenylmorpholine, isobutyryl chloride, and sulfamoyl chloride.
  • Reagents: Triethylamine is commonly used to neutralize byproducts.
  • Conditions: Reactions are generally performed in an inert atmosphere to prevent oxidation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways.

  • Binding Affinity: The morpholino and phenyl groups enhance binding affinity to target proteins, potentially modulating their activity.
  • Mechanism of Action: The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, which could lead to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against bacterial strains, including resistant strains of Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against susceptible strains .
  • Anticancer Potential: Some analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

  • Antitubercular Activity:
    • A study highlighted the design of substituted compounds with similar structures that effectively inhibited Mycobacterium tuberculosis growth. Compounds with structural similarities to this compound showed promising results against resistant strains .
  • Cytotoxicity Studies:
    • In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. These findings suggest a potential therapeutic window for cancer treatment applications.

Data Table: Comparison of Related Compounds

Compound NameStructureMIC (µg/mL)Activity
This compoundStructureTBDAntimicrobial
Analog 1Similar Structure0.125Antitubercular
Analog 2Similar Structure0.06Antitubercular

Properties

IUPAC Name

2-methyl-N-[4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-18(2)23(27)25-20-9-11-21(12-10-20)31(28,29)24-13-6-14-26-15-16-30-22(17-26)19-7-4-3-5-8-19/h3-5,7-12,18,22,24H,6,13-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWUHXUQDWZQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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